(2R)-2-Heptyloxirane (2R)-2-Heptyloxirane
Brand Name: Vulcanchem
CAS No.: 130466-96-5
VCID: VC21168569
InChI: InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1
SMILES: CCCCCCCC1CO1
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

(2R)-2-Heptyloxirane

CAS No.: 130466-96-5

Cat. No.: VC21168569

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Heptyloxirane - 130466-96-5

CAS No. 130466-96-5
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name (2R)-2-heptyloxirane
Standard InChI InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1
Standard InChI Key GXOYTMXAKFMIRK-SECBINFHSA-N
Isomeric SMILES CCCCCCC[C@@H]1CO1
SMILES CCCCCCCC1CO1
Canonical SMILES CCCCCCCC1CO1

Physical and Chemical Properties

Basic Physical Properties

The following table outlines the key physical and chemical parameters of (2R)-2-heptyloxirane based on available data for the racemic form:

PropertyValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.239 g/mol
Racemic CAS Number28114-20-7
Common Synonyms(R)-1,2-epoxyheptane, (R)-heptyloxirane
Exact Mass142.136 g/mol
LogP (estimated)2.74570
PSA12.53000

Chemical Reactivity

The chemical behavior of (2R)-2-heptyloxirane is primarily dictated by its epoxide functionality. The strained three-membered ring is susceptible to nucleophilic attack, which typically occurs at the less substituted carbon with inversion of configuration. This stereochemical control makes (2R)-2-heptyloxirane valuable in stereoselective synthesis.

Key reactions include:

  • Nucleophilic ring-opening reactions with various nucleophiles (alcohols, amines, thiols)

  • Acid-catalyzed hydrolysis to form 1,2-diols with defined stereochemistry

  • Lewis acid-mediated rearrangements

  • Reactions with organometallic reagents

Synthesis and Preparation Methods

Analytical Confirmation of Stereochemistry

For confirming the stereochemical purity of (2R)-2-heptyloxirane, specialized chiral gas chromatography columns can be employed. The Rt-βDEXsm and Rt-βDEXse chiral capillary columns have demonstrated effectiveness in separating enantiomers of various compounds including epoxides . These columns would likely provide excellent separation of (2R)-2-heptyloxirane from its enantiomer, allowing for determination of enantiomeric excess.

Applications in Organic Synthesis

Building Block for Complex Molecules

As a chiral epoxide, (2R)-2-heptyloxirane serves as a versatile building block for introducing specific stereochemistry into more complex molecules. The controlled stereochemical outcome of reactions with this compound enables the synthesis of stereochemically defined products.

Potential synthetic applications include:

  • Synthesis of chiral secondary alcohols through selective ring-opening

  • Preparation of 1,2-amino alcohols via nucleophilic attack with nitrogen nucleophiles

  • Access to functionalized hydrocarbons with defined stereochemistry

  • Development of bioactive compounds requiring specific stereochemical arrangements

Analytical Methods for Characterization

Chromatographic Analysis

Gas chromatography represents an effective method for analyzing (2R)-2-heptyloxirane and determining its enantiomeric purity. Specialized chiral columns such as the Rt-βDEXsm and Rt-βDEXse have demonstrated extensive enantiomeric separation capabilities for various compounds including epoxides .

The following table outlines suitable chromatographic conditions based on related compounds:

ParameterRecommended Conditions
Column TypeRt-βDEXsm or Rt-βDEXse chiral capillary column
Temperature ProgramInitial: 40°C; Ramp: 2-5°C/min; Final: 180-200°C
Carrier GasHelium or Hydrogen
DetectionFlame Ionization Detector (FID)
Sample PreparationDilution in appropriate solvent (hexane or methylene chloride)

Spectroscopic Characterization

Standard spectroscopic methods would provide valuable structural information for (2R)-2-heptyloxirane:

  • Infrared (IR) Spectroscopy: Would show characteristic epoxide bands around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal distinctive signals for the epoxide ring protons and carbons

  • Mass Spectrometry: Would confirm the molecular weight (142.136 g/mol) and provide characteristic fragmentation patterns

Comparison with Related Compounds

Structural Analogues and Homologues

The properties of (2R)-2-heptyloxirane can be contextualized by comparison with related epoxides. For instance, (2R)-2-methyloxirane (propylene oxide) represents a smaller homologue with similar stereochemistry at the 2-position .

Property(2R)-2-Heptyloxirane(2R)-2-Methyloxirane
Molecular FormulaC₉H₁₈OC₃H₆O
Molecular Weight142.239 g/mol58.08 g/mol
Alkyl SubstituentHeptyl (C₇H₁₅)Methyl (CH₃)
LogP2.74570 (estimated)0.03-0.085
Water SolubilityLikely lowMiscible with water
Flash PointNot available-31°F

This comparison illustrates how the longer alkyl chain in (2R)-2-heptyloxirane significantly affects physical properties, particularly lipophilicity and water solubility, compared to smaller epoxides.

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